tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate
Description
The compound tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate is a hybrid molecule designed to combine structural motifs of selective estrogen receptor modulators (SERMs) and microtubule-targeting agents. Its core structure includes:
- A tert-butyl carbamate group for enhanced stability and controlled release of active metabolites.
- A phenoxyethyl-N-methylcarbamate backbone that facilitates binding to estrogen receptors (ERs) .
- A (Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl moiety, which mimics the stilbene framework of SERMs like endoxifen, enabling ERα/β modulation .
This compound is synthesized via multi-step reactions involving protective group strategies (e.g., tert-butyldimethylsilane (TBS) for hydroxyl protection) and coupling agents like dicyclohexylcarbodiimide (DCC) for amide bond formation . Its Z-configuration at the double bond is critical for maintaining ER-binding affinity, as observed in structurally related SERMs .
Properties
IUPAC Name |
tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO4/c1-6-27(22-10-8-7-9-11-22)28(23-12-16-25(32)17-13-23)24-14-18-26(19-15-24)34-21-20-31(5)29(33)35-30(2,3)4/h7-19,32H,6,20-21H2,1-5H3/b28-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTOIZUSUOKWFEH-DQSJHHFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C(=O)OC(C)(C)C)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Wittig Reaction for Z-Selective Olefination
The (Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl group is synthesized via a Wittig reaction between 4-hydroxybenzaldehyde and a stabilized ylide derived from a triphenylphosphonium salt. To achieve Z selectivity, non-stabilized ylides generated under mild conditions are employed.
Representative Procedure :
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Ylide Preparation : Triphenylphosphine (10 mmol) is reacted with 1-bromo-2-phenylbutane (10 mmol) in dry THF under nitrogen, followed by treatment with n-BuLi at −78°C.
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Olefination : The ylide is added to 4-hydroxybenzaldehyde (10 mmol) in THF at 0°C, stirred for 12 h, and quenched with saturated NH4Cl.
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Workup : Extraction with ethyl acetate, drying over MgSO4, and column chromatography (hexane/EtOAc) yield the (Z)-alkene (65% yield, >90% Z purity).
Analytical Validation :
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1H NMR : Characteristic coupling constants (J = 10–12 Hz for Z isomer).
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NOE Spectroscopy : Confirms spatial proximity of substituents across the double bond.
Construction of the Phenoxyethylamine Intermediate
Williamson Ether Synthesis
The phenoxyethyl chain is introduced via nucleophilic substitution between 4-[(Z)-styryl]phenol and 1-bromo-2-(methylamino)ethane.
Optimized Protocol :
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Base Activation : 4-[(Z)-Styryl]phenol (5 mmol) is dissolved in acetone with K2CO3 (15 mmol).
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Alkylation : 1-Bromo-2-(methylamino)ethane hydrobromide (6 mmol) is added, and the mixture is refluxed for 24 h.
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Isolation : Filtration, solvent evaporation, and recrystallization from ethanol afford the phenoxyethylamine (70% yield).
Key Considerations :
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Excess base ensures deprotonation of the phenol and minimizes side reactions.
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Use of a polar aprotic solvent (e.g., DMF) accelerates the reaction but requires stringent drying.
Carbamate Protection of the Amine
Boc Anhydride Protocol
The secondary amine is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions.
Procedure :
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Reaction Setup : Phenoxyethylamine (5 mmol) is dissolved in dichloromethane (DCM) with DIPEA (15 mmol).
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Boc Protection : Boc2O (6 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 16 h.
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Workup : Washing with 5% citric acid, saturated NaHCO3, and brine, followed by solvent evaporation, yields the carbamate (85% purity).
Analytical Data :
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MS (ESI+) : m/z 449.2 [M+H]+.
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1H NMR : δ 1.39 (s, 9H, Boc), 3.01 (s, 3H, N-CH3).
Final Coupling and Global Deprotection
Suzuki-Miyaura Cross-Coupling (Optional)
If the styryl fragment is introduced late-stage, a palladium-catalyzed coupling links the boronic acid derivative of the styryl group to a halogenated phenoxyethyl carbamate.
Conditions :
Deprotection of Phenolic OH (if Protected)
A silyl ether (e.g., TBS) is cleaved using tetrabutylammonium fluoride (TBAF) in THF (90% yield).
Challenges and Optimization
Stereochemical Control
Purification Strategies
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Column Chromatography : Gradient elution (hexane → EtOAc) resolves carbamate and styryl intermediates.
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Recrystallization : Ethanol/water mixtures improve purity of final products.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydro
Biological Activity
tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate is a synthetic compound derived from tamoxifen, a well-established selective estrogen receptor modulator (SERM). This compound exhibits significant biological activity, particularly in relation to estrogen receptors and potential therapeutic applications in hormone-dependent cancers.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity:
- Carbamate Group : Enhances solubility and bioavailability.
- Phenoxy and Hydroxyphenyl Moieties : Involved in estrogen receptor binding.
- Alkenyl Chain : Contributes to the structural rigidity and specificity.
Estrogen Receptor Modulation
Research indicates that this compound acts as an antagonist of estrogen receptor alpha (ERα). It promotes the degradation of ERα through the ubiquitin-proteasome pathway, which is crucial for regulating estrogen-responsive gene expression. In vitro studies have demonstrated that this compound can effectively reduce ERα levels in breast cancer cell lines such as MCF-7, with a DC50 value of approximately 11.94 nM, indicating potent activity against hormone-dependent tumors .
Anticancer Activity
In addition to its role as an ER antagonist, this compound exhibits antiproliferative effects on various cancer cell lines. For instance, treatment with this compound resulted in reduced cell viability and induced apoptosis in ER-positive breast cancer cells. The mechanism involves modulation of cell cycle progression and induction of apoptosis through intrinsic pathways .
Study 1: In Vitro Analysis
A study conducted on MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in ERα levels. The use of proteasome inhibitors indicated that the degradation mechanism is reliant on proteasome activity, confirming the role of this compound in targeting ERα for degradation .
Study 2: Comparative Analysis with Tamoxifen
Comparative studies between this compound and tamoxifen revealed that the new compound has a higher efficacy in degrading ERα. This suggests potential advantages in therapeutic applications where tamoxifen resistance is an issue .
Data Table: Biological Activity Summary
Scientific Research Applications
Estrogen Receptor Modulation
The compound is structurally related to known estrogen receptor modulators, such as tamoxifen. Research has shown that it exhibits estrogenic activity, stimulating cell proliferation in estrogen receptor-positive breast cancer cell lines (e.g., MCF-7) .
Synthesis and Derivatives
The synthesis of tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate involves several key steps:
- Key Reactions : The McMurry reaction has been employed for generating related compounds, emphasizing mild reaction conditions and compatibility with various functional groups .
- Analog Development : The ability to synthesize derivatives allows for the exploration of structure-activity relationships (SAR), which can lead to more effective compounds with improved selectivity and reduced side effects.
Therapeutic Implications
Given its estrogenic activity, this compound holds potential therapeutic implications in the treatment of hormone-dependent cancers:
- Breast Cancer Treatment : Its ability to modulate estrogen receptor activity suggests that it could be developed as a treatment option for ER-positive breast cancers.
- Combination Therapies : Future studies could explore its efficacy in combination with existing therapies to enhance treatment outcomes and overcome resistance mechanisms observed with traditional therapies like tamoxifen.
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural variations and synthetic outcomes of compounds closely related to the target molecule:
Key Observations
Substituent Effects on Yield :
- Methoxy groups (e.g., in 3i, 3j) correlate with higher yields (76–94%) compared to hydroxylated analogs (e.g., 3h: 26%), likely due to reduced steric hindrance and oxidative side reactions .
- Tert-butyl carbamate in the target compound offers synthetic advantages over TBS-protected intermediates (e.g., 16b), which require additional deprotection steps .
Biological Implications :
- Hydroxyphenyl groups (as in the target compound and 3e) are critical for ER binding, while trimethoxyphenyl moieties (e.g., 3g, 16a) may enhance microtubule inhibition, suggesting dual mechanisms of action in hybrid scaffolds .
- The (Z)-configuration in the target compound’s butenyl chain is essential for mimicking natural SERMs, whereas (E)-isomers show reduced ER affinity .
Physicochemical Properties: Hydroxyl groups (3e, 3i) improve aqueous solubility but may reduce metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
